molecular formula C6H8BrN3 B11896586 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B11896586
M. Wt: 202.05 g/mol
InChI Key: GJGLPTBKEKACKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrazolo-pyrazine ring system. The presence of the bromine atom makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific bromine substitution, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of biologically active compounds .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H8BrN3/c7-6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2

InChI Key

GJGLPTBKEKACKU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)Br)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.